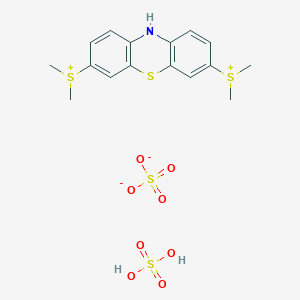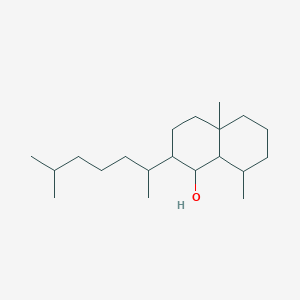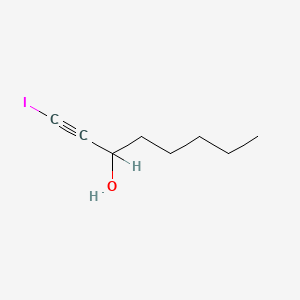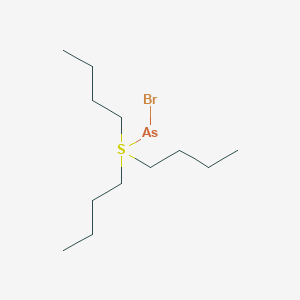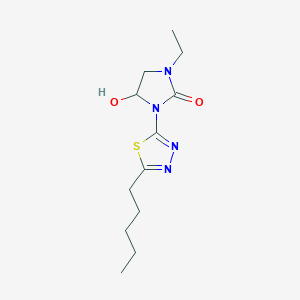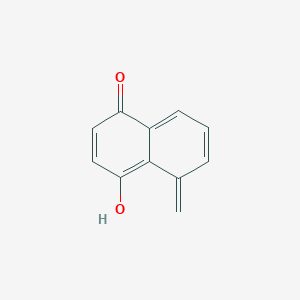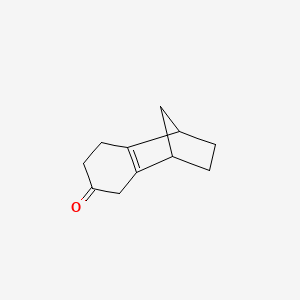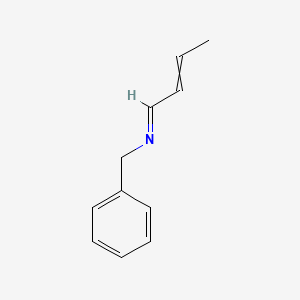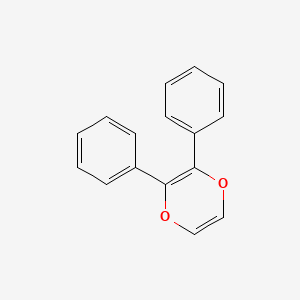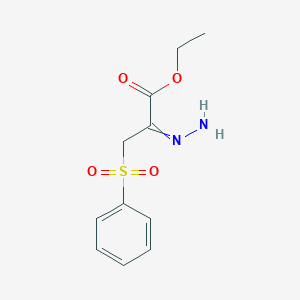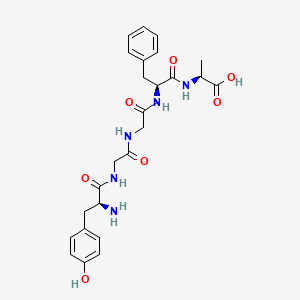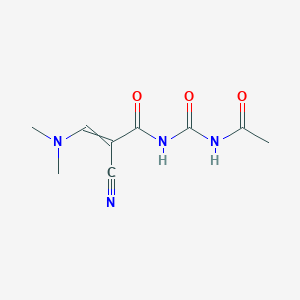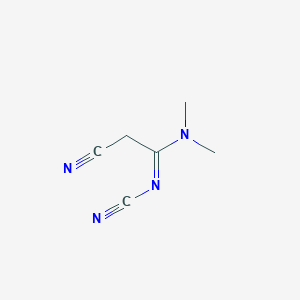
(1E)-N'-Dicyano-N,N-dimethylethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-N’-Dicyano-N,N-dimethylethanimidamide: is an organic compound with a unique structure that includes two cyano groups and a dimethylamino group attached to an ethanimidamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1E)-N’-Dicyano-N,N-dimethylethanimidamide typically involves the reaction of dimethylamine with a suitable precursor containing cyano groups. One common method is the reaction of dimethylamine with malononitrile under controlled conditions to yield the desired compound. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of (1E)-N’-Dicyano-N,N-dimethylethanimidamide may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The compound is then purified using standard techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: (1E)-N’-Dicyano-N,N-dimethylethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.
Substitution: The cyano groups can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles or carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
Chemistry: In chemistry, (1E)-N’-Dicyano-N,N-dimethylethanimidamide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its ability to form stable complexes with metal ions can be exploited in drug development.
Industry: In the industrial sector, (1E)-N’-Dicyano-N,N-dimethylethanimidamide is used in the production of polymers and other materials. Its unique structure allows it to impart specific properties to the final products.
Mechanism of Action
The mechanism by which (1E)-N’-Dicyano-N,N-dimethylethanimidamide exerts its effects involves interactions with various molecular targets. The cyano groups can participate in hydrogen bonding and other non-covalent interactions, while the dimethylamino group can act as a nucleophile or base in chemical reactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules.
Comparison with Similar Compounds
N,N-Dimethylformamide (DMF): A commonly used solvent with a similar dimethylamino group.
Malononitrile: A precursor in the synthesis of (1E)-N’-Dicyano-N,N-dimethylethanimidamide, containing two cyano groups.
Dimethylamine: A simple amine with a structure similar to the dimethylamino group in the compound.
Uniqueness: What sets (1E)-N’-Dicyano-N,N-dimethylethanimidamide apart from these similar compounds is its combination of cyano and dimethylamino groups on an ethanimidamide backbone
Properties
CAS No. |
63734-45-2 |
|---|---|
Molecular Formula |
C6H8N4 |
Molecular Weight |
136.15 g/mol |
IUPAC Name |
N',2-dicyano-N,N-dimethylethanimidamide |
InChI |
InChI=1S/C6H8N4/c1-10(2)6(3-4-7)9-5-8/h3H2,1-2H3 |
InChI Key |
RUAQSCRLGIHCAB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=NC#N)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


